2-(4-Iodophenyl)-2-methylpropanenitrile

Description

Structural Classification and Nomenclature

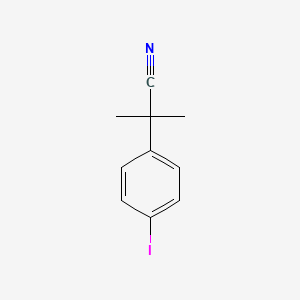

2-(4-Iodophenyl)-2-methylpropanenitrile (CAS: 630383-84-5) is a substituted aromatic nitrile with the molecular formula $$ \text{C}{10}\text{H}{10}\text{IN} $$ and a molecular weight of 271.10 g/mol. Its IUPAC name systematically describes its structure: a propanenitrile backbone (CH$$3$$-C(CH$$3$$)-C≡N) attached to a para-iodinated benzene ring. The compound’s SMILES notation ($$ \text{CC(C)(C#N)C1=CC=C(C=C1)I} $$) and InChIKey ($$ \text{VBKIZINXAGLZEV-UHFFFAOYSA-N} $$) further specify its connectivity and stereochemical uniqueness.

Key structural features include:

- Aryl iodide group : The iodine atom at the benzene ring’s para position enhances reactivity in cross-coupling reactions.

- Branched aliphatic chain : The geminal dimethyl groups on the central carbon confer steric bulk, influencing conformational stability.

- Nitrile functionality : The polar C≡N group enables participation in cycloadditions and metal coordination.

Synonyms for this compound include 630383-84-5 (CAS), SCHEMBL11055, and MFCD11036620.

Historical Context of Iodophenyl Nitrile Compounds

The synthesis of iodophenyl nitriles emerged from advancements in aromatic substitution and nitrile chemistry. Early methods for nitrile synthesis, such as the Letts nitrile synthesis (1872) and Rosenmund–von Braun reaction (1919), laid the groundwork for later modifications. The specific synthesis of this compound likely derives from modern adaptations of these protocols, utilizing hypervalent iodine(III) reagents or transition-metal catalysis.

For example, iodine-catalyzed oxidative conversions of aldehydes to nitriles (e.g., using NH$$_4$$OAc and TBHP) have enabled efficient access to aryl nitriles. Similarly, nickel- and palladium-catalyzed cross-couplings, such as those involving aryl iodides and boronic acids, have expanded the toolkit for constructing iodophenyl nitriles. The compound’s first reported synthesis in PubChem (2012) aligns with broader trends in optimizing sterically hindered nitriles for materials science and catalysis.

Significance in Organometallic Chemistry Research

This compound serves as a versatile building block in organometallic synthesis due to its dual functional groups:

Aryl Iodide Reactivity

The iodine atom participates in cross-coupling reactions, such as:

- Suzuki–Miyaura couplings : Formation of biaryl systems using Pd catalysts.

- Stille couplings : Synthesis of tellurophene derivatives (e.g., 2-(4-cyanophenyl)tellurophene).

- Negishi reactions : Zinc-mediated couplings to construct α-aryl nitriles.

A 2025 study demonstrated its use in nickel-catalyzed enantioselective conjunctive cross-couplings, where the iodine acts as a leaving group during metallate shifts.

Nitrile Coordination and Functionalization

The nitrile group engages in:

- Ligand design : Its electron-withdrawing nature modulates metal center electronic properties. For instance, iridium(III) complexes with nitrile ligands show enhanced catalytic activity in alkane dehydrogenation.

- Heterocycle synthesis : 2-Amino-2-arylpropanenitriles are precursors to imidazoles and oxazoles, as demonstrated in cyclocondensation reactions.

Steric and Electronic Effects

The geminal dimethyl groups hinder rotational freedom, stabilizing transition states in asymmetric catalysis. This steric bulk also reduces side reactions in multi-step syntheses, as seen in the preparation of polycyclic aromatic compounds.

Properties

IUPAC Name |

2-(4-iodophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKIZINXAGLZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-2-methylpropanenitrile typically involves the reaction of 4-iodobenzyl chloride with isobutyronitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and reflux conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Organic Synthesis

2-(4-Iodophenyl)-2-methylpropanenitrile serves as a versatile building block in organic synthesis. Its iodophenyl group allows for various substitution reactions, enabling the formation of complex organic molecules.

Key Reactions:

- Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which is crucial for forming biaryl compounds used in pharmaceuticals.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Its structural features suggest it could serve as a lead compound for developing new pharmaceuticals targeting various diseases.

Case Studies:

- Research has indicated that derivatives of this compound exhibit promising biological activities, including anti-cancer properties and interactions with specific biomolecules.

- Studies on its reactivity with enzymes have shown potential pathways for drug development, particularly in targeting cancer cells.

Material Science

The compound's unique properties make it useful in the production of advanced materials. Its ability to form stable complexes with other compounds can be leveraged in creating specialty chemicals.

Applications:

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-2-methylpropanenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

The following analysis compares 2-(4-Iodophenyl)-2-methylpropanenitrile with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Halogen-Substituted Derivatives

Key Findings :

- Iodine vs. Bromine/Chlorine : The iodine substituent increases molecular weight and polarizability, enhancing van der Waals interactions. This makes the iodinated compound more suitable for applications requiring robust aromatic stacking (e.g., crystal engineering) . Bromine and chlorine analogs exhibit higher electrophilicity, favoring reactions like Suzuki-Miyaura coupling .

- Toxicity : Iodophenyl derivatives, such as INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-Phenyl Tetrazolium Chloride), show prokaryotic toxicity, limiting their use in live-cell assays. Chlorinated analogs (e.g., procyazine) are less cytotoxic and used as herbicides .

Alkyl- and Alkoxy-Substituted Analogs

Key Findings :

- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, increasing stability toward electrophilic substitution. This contrasts with the electron-withdrawing iodine, which directs reactions to meta positions .

- Lipophilicity : Isobutyl and isopropyl substituents increase hydrophobicity, making these analogs suitable for membrane-permeable drug candidates. The iodinated compound’s larger size may reduce bioavailability compared to alkylated derivatives .

Boron-Containing Derivatives

Key Findings :

- The borono group enables participation in cross-coupling reactions, a feature absent in the iodinated compound. However, the iodine atom can serve as a leaving group in Ullmann or Heck reactions, offering complementary synthetic utility .

Biological Activity

2-(4-Iodophenyl)-2-methylpropanenitrile (CAS No. 630383-84-5) is an organic compound characterized by a unique structure that includes an iodophenyl group linked to a methylpropanenitrile moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The synthesis of this compound typically involves the nucleophilic substitution of 4-iodobenzyl chloride with isobutyronitrile, using potassium carbonate as a base under reflux conditions. This method yields the desired product efficiently, which can be further utilized in various chemical reactions such as oxidation, reduction, and coupling reactions.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the iodine atom enhances its reactivity and potential interactions with biomolecules, influencing various biochemical pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing halogenated phenyl groups have been shown to possess antimicrobial properties. The iodophenyl group may enhance the compound's ability to disrupt bacterial membranes or interfere with metabolic processes.

- Anticancer Properties : Some studies suggest that derivatives of halogenated phenyl compounds can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant to disease states.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Iodine Presence | Antimicrobial Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Yes | Moderate | Potentially High |

| 2-(4-Bromophenyl)-2-methylpropanenitrile | No | Moderate | Moderate |

| 2-(4-Chlorophenyl)-2-methylpropanenitrile | No | Low | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.